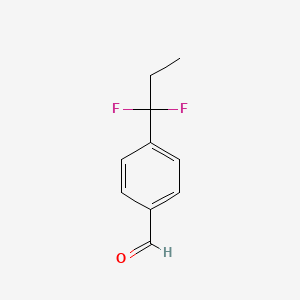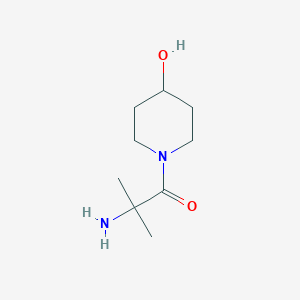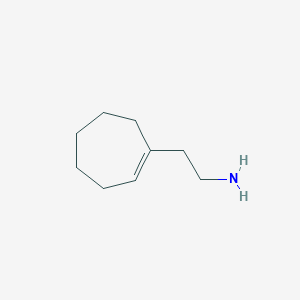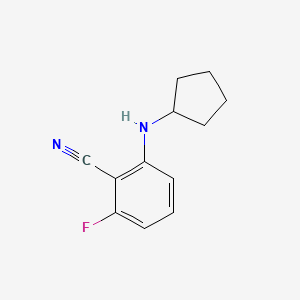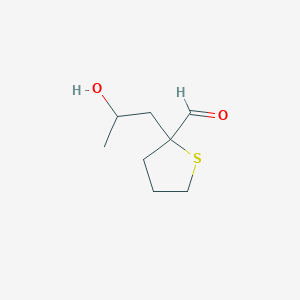![molecular formula C10H11N3O2 B13302894 2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)
2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused to a pyrazine ring, with an oxolane (tetrahydrofuran) substituent at the second position. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of pyrazole derivatives with appropriate pyrazine precursors. One common method includes the reaction of pyrazole-3-carboxylic acids with α-haloketones, followed by heterocyclization using ammonium acetate in acetic acid under reflux conditions . Another approach involves the use of azolocarboxamidoacetals, which undergo a one-pot three-step protocol to form the desired pyrazolo[1,5-a]pyrazine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the aforementioned laboratory methods to ensure high yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine-4,5-dione, while reduction could produce dihydropyrazolo[1,5-a]pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:
Wirkmechanismus
The exact mechanism of action for 2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrazolo[1,5-a]pyrazine derivatives have been shown to inhibit kinase activity, which is crucial in cancer cell proliferation . The compound may interact with the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar fused-ring structure but with a pyrimidine ring instead of a pyrazine ring.
Triazolo[4,3-a]pyrazine: Contains a triazole ring fused to a pyrazine ring, often explored for its kinase inhibitory properties.
Uniqueness
2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of the oxolane ring. This structural feature may confer distinct electronic properties and biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-(oxolan-2-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C10H11N3O2/c14-10-8-6-7(9-2-1-5-15-9)12-13(8)4-3-11-10/h3-4,6,9H,1-2,5H2,(H,11,14) |
InChI-Schlüssel |
RFCGONYCJUVDHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C2=NN3C=CNC(=O)C3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



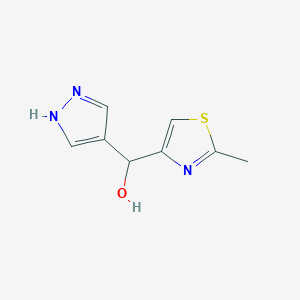

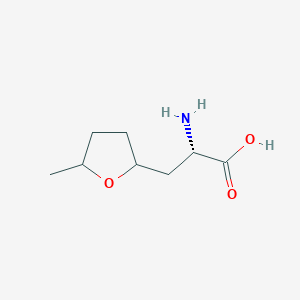


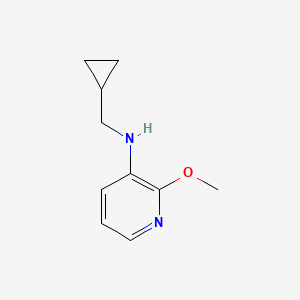
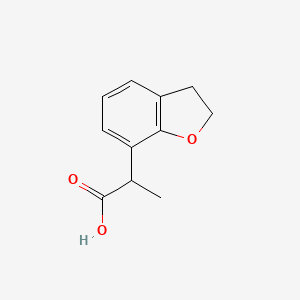
![2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13302869.png)
